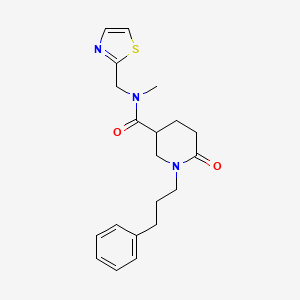![molecular formula C17H16BrNO4 B5152010 methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B5152010.png)
methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate, also known as BPPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPPB is a derivative of benzoic acid and has a molecular formula of C18H17BrNO4.
Mécanisme D'action
The mechanism of action of methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate is not fully understood, but it is believed to act by inhibiting the growth and proliferation of cancer cells. methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate has been found to have both biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in cancer cell growth and proliferation. It has also been found to modulate the expression of genes involved in cancer cell survival and apoptosis. Physiologically, methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate has been found to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has also been found to have low toxicity in vitro and in vivo. However, methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness as a drug candidate.
Orientations Futures
There are several future directions for research on methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate. One area of research is in the development of new drug candidates for the treatment of cancer and other diseases. methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate has shown promising results in preclinical studies and further research is needed to determine its effectiveness in clinical trials. Another area of research is in the development of new synthetic methods for methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate. The current synthesis method has some limitations and there is a need for more efficient and cost-effective methods. Finally, more research is needed to understand the mechanism of action of methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate and its potential applications in other fields of scientific research.
Méthodes De Synthèse
The synthesis of methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate involves the reaction of 3-bromophenol with 2-bromo-1-phenylethanone to form 2-(3-bromophenoxy)propiophenone. This intermediate is then reacted with methyl 3-aminobenzoate to yield methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate. The synthesis of methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
Methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate has been studied for its potential applications in various fields of scientific research. One of the major areas of research is in the development of new drugs. methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate has been found to have anticancer properties and has been studied as a potential drug candidate for the treatment of cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
methyl 3-[2-(3-bromophenoxy)propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-11(23-15-8-4-6-13(18)10-15)16(20)19-14-7-3-5-12(9-14)17(21)22-2/h3-11H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKGCCUHPUROSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)OC)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5151928.png)
![ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5151936.png)



![N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide](/img/structure/B5151983.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5151993.png)
![5-[(5-bromo-2-furyl)methylene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5152003.png)
![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(1-piperidinylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5152014.png)
![N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5152026.png)
![6-amino-3-phenyl-4-(1-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5152033.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B5152040.png)
![ethyl 2-({[(4-chlorophenyl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5152042.png)
![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B5152047.png)